molecular formula C18H26Cl2N3O7PS B8254799 Griess-reagent

Griess-reagent

Cat. No.: B8254799
M. Wt: 530.4 g/mol
InChI Key: PHSDJLYRRUSPRC-UHFFFAOYSA-N
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Description

The Griess reagent is a colorimetric detection system widely used to quantify nitrite (NO₂⁻) in aqueous and biological samples. It operates via a diazotization reaction, where nitrite reacts with sulfanilamide (Griess Reagent A) under acidic conditions to form a diazonium salt, which subsequently couples with N-(1-naphthyl)ethylenediamine dihydrochloride (Griess Reagent B) to produce a stable azo compound . This compound exhibits a characteristic pink-to-purple color, with absorbance typically measured between 525 nm and 570 nm depending on the protocol . The assay is sensitive, detecting nitrite concentrations as low as 1 nmol/well , and is extensively employed in fields such as immunology, environmental science, and pharmacology to assess nitric oxide (NO) production, as NO rapidly oxidizes to nitrite and nitrate (NO₃⁻) in aqueous media .

Properties

IUPAC Name

4-aminobenzenesulfonic acid;N'-naphthalen-1-ylethane-1,2-diamine;phosphoric acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2.C6H7NO3S.2ClH.H3O4P/c13-8-9-14-12-7-3-5-10-4-1-2-6-11(10)12;7-5-1-3-6(4-2-5)11(8,9)10;;;1-5(2,3)4/h1-7,14H,8-9,13H2;1-4H,7H2,(H,8,9,10);2*1H;(H3,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHSDJLYRRUSPRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NCCN.C1=CC(=CC=C1N)S(=O)(=O)O.OP(=O)(O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26Cl2N3O7PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Environmental Monitoring

The Griess reagent is extensively utilized for measuring nitrite levels in environmental samples, particularly water. Recent studies have evaluated novel candidates for Griess-type reagents that enhance sensitivity and linear response ranges for nitrite detection in aqueous media. For instance, a study found that new reagents displayed broader linear ranges and increased response gradients compared to traditional compounds, making them suitable for environmental assessments .

Reagent Sensitivity Linear Range Price Toxicity
Traditional Griess ReagentModerate0-125 µMHigherModerate
Novel Candidate B1High0-1000 µMLowerLow

Clinical Diagnostics

In clinical settings, the Griess reaction is widely employed to detect nitrite in biological fluids such as urine and plasma. This application is particularly significant in diagnosing urinary tract infections caused by bacteria that reduce nitrate to nitrite. The simplicity and cost-effectiveness of the Griess assay have made it a standard method in laboratories .

Nitric Oxide Research

The Griess reagent is integral to studies investigating the L-arginine/nitric oxide pathway, which is crucial for various physiological processes including vasodilation and immune response. The reagent allows researchers to quantify nitrite and nitrate levels, thereby facilitating insights into nitric oxide metabolism .

Case Study 1: Nitrite Detection in Water Samples

A recent study evaluated the performance of various Griess reagent candidates for detecting nitrite in water samples. The study highlighted that the novel candidate B1 outperformed traditional reagents under room temperature conditions, demonstrating a linear regression coefficient (R²) of 0.9947 within the relevant concentration range .

Case Study 2: Clinical Application in UTI Diagnosis

In a clinical trial involving patients with suspected urinary tract infections, the Griess assay was used to analyze urine samples for nitrite presence. The results confirmed that patients with bacterial infections exhibited significantly higher nitrite levels compared to healthy controls, validating the assay's diagnostic utility .

Chemical Reactions Analysis

Chemical Composition and Reaction Mechanism

The Griess reagent typically consists of two main components:

  • Sulfanilic Acid (C₆H₇N₃O₃S): This compound reacts with nitrite under acidic conditions to form a diazonium salt.

  • N-(1-Naphthyl)ethylenediamine : This aromatic amine couples with the diazonium salt to produce a stable red-violet azo dye.

Reaction Steps

  • Diazotization : Nitrite reacts with sulfanilic acid in an acidic medium to form a diazonium cation.

  • Coupling Reaction : The diazonium cation then couples with N-(1-naphthyl)ethylenediamine to form the azo dye, which exhibits strong absorbance at approximately 540 nm.

Nitrite+Sulfanilic Acidacidic conditionsDiazonium Salt+N 1 Naphthyl ethylenediamineAzo Dye\text{Nitrite}+\text{Sulfanilic Acid}\xrightarrow{\text{acidic conditions}}\text{Diazonium Salt}+\text{N 1 Naphthyl ethylenediamine}\rightarrow \text{Azo Dye}

Sensitivity and Detection Limits

The sensitivity of the Griess reagent can vary based on the sample matrix and the specific protocol used. Typical detection limits range from:

  • 2.5 µM in ultrapure water

  • 1 nmol/well in microplate assays

Limitations

While effective, the Griess reaction has some limitations:

  • It is specific for nitrite; nitrate must be reduced to nitrite prior to analysis.

  • Various substances can interfere with the reaction, particularly at high concentrations of nitrate or other nitrogenous compounds.

Recent Research Findings

Recent studies have focused on improving the Griess reagent's performance and expanding its applications:

  • A study evaluated novel Griess-reagent candidates for enhanced sensitivity and broader linear response ranges for nitrite detection compared to traditional reagents. Among 18 candidates tested, several showed superior performance under specific conditions, indicating potential for more efficient assays in various matrices .

  • Another research highlighted sustainable alternatives for determining nitrite and nitrate levels using modified Griess reagents that incorporate membrane technology, allowing for prolonged stability and improved assay precision .

Table 1: Comparison of Traditional vs. Novel Griess Reagents

Reagent TypeSensitivityLinear RangeCost Effectiveness
Traditional (e.g., Sulfanilic Acid + N-(1-Naphthyl)ethylenediamine)ModerateLimitedHigher
Novel Candidates (e.g., 3-Aminobenzenesulfonic Acid)HigherBroaderLower

Comparison with Similar Compounds

Comparison with Similar Compounds and Methods

Traditional Griess Reagent vs. Novel Molecular Fingerprint-Derived Reagents

A 2019 study identified 18 novel Griess-reagent candidates via molecular fingerprint analysis, 14 of which demonstrated equal or superior performance to traditional reagents . Key improvements include:

  • Broader Linear Ranges : Some candidates exhibited linear responses up to 500 µM nitrite, compared to the standard range of 0–100 µM.
  • Enhanced Sensitivity : Select reagents showed steeper response gradients, improving detection limits in low-concentration samples.

Table 1: Performance Comparison of Traditional vs. Novel Griess Reagents

Parameter Traditional Griess Reagent Novel Candidates (e.g., ID 8)
Linear Range (µM) 0–100 0–500
Detection Limit (nM) ~1000 ~500
Stability at Room Temp ≤24 hours ≤72 hours (some candidates)
Griess Reagent vs. PDMS-Stabilized Griess Methods

A 2023 study immobilized Griess reagents on polydimethylsiloxane (PDMS) membranes, enhancing stability and reducing handling errors . Advantages include:

  • Long-Term Stability : Reagents remain active for weeks vs. hours in solution.
  • Reduced Reagent Waste : Precise dosing minimizes excess reagent use.

Table 2: Solution-Based vs. PDMS-Based Griess Assays

Parameter Solution-Based Griess PDMS-Stabilized Griess
Reagent Stability Hours to days Weeks
Handling Complexity High (liquid handling) Low (pre-immobilized)
Cost per Test $0.50–$1.00 $0.30–$0.70 (scalable)
Griess Reagent vs. Commercial Nitrite/Nitrate Detection Kits

Commercial kits (e.g., S0023, S0024, ab234044) expand Griess-based detection by incorporating nitrate reductase to measure total NO₃⁻/NO₂⁻. Key differences:

Table 3: Comparison of Griess Reagent and Commercial Kits

Parameter Basic Griess Reagent (S0021) S0023/S0024 Kits BioVision Kit (ab234044)
Detectable Analytes NO₂⁻ only NO₂⁻ + NO₃⁻ (via reductase) NO₂⁻ + S-nitrosothiols
Detection Limit 1 µM 0.5 µM 1 nmol/well
Cost per Test (USD) ~$0.50 $9.46 (S0023) $2.50–$3.00
Assay Time 20–30 minutes 60–90 minutes 90 minutes

Key Notes:

  • S0023/S0024 kits include nitrate reductase and coenzymes, enabling indirect nitrate quantification .
  • The ab234044 kit detects S-nitroso derivatives after mercury/copper-mediated NO release .
Griess Reagent vs. Alternative Colorimetric Assays
  • Folin-Ciocalteu Reagent: Primarily measures phenolic/protein content (absorbance at 750 nm) and lacks specificity for nitrogen oxides .
  • Ferrous Sulfate-Diamine Methods : Detect nitrite via iron complexation but require stringent pH control and show interference from sulfides .

Limitations and Innovations

  • Narrow Dynamic Range: Traditional Griess reagents saturate at high nitrite concentrations, but novel candidates (e.g., from ) mitigate this.
  • Nitrate Detection Dependency : Requires additional enzymes (e.g., nitrate reductase), increasing cost and complexity .
  • Interference Factors : Hemoglobin, bilirubin, and NADPH can skew results, necessitating sample pretreatment .

Preparation Methods

Two-Component vs. Premixed Formulations

Commercial kits diverge in reagent mixing strategies:

Protocol Griess Reagent I Griess Reagent II Mixing Order Source
Sigma-Aldrich (Modified)0.5% sulfanilic acid in 2.5% H₃PO₄0.5% NED in H₂OSequential addition
Biotium0.5% sulfanilic acid, 0.5% NED, 2.5% H₃PO₄N/APremixed
Thermo Fisher1% sulfanilic acid in 5% H₃PO₄0.1% NED in H₂OMixed immediately before use

Premixing (Biotium) simplifies workflow but risks precipitation during storage, whereas sequential addition (Sigma-Aldrich) minimizes instability. For instance, Sigma-Aldrich’s protocol mandates adding Griess Reagent I (10 µL) and II (10 µL) separately to 80 µL assay buffer per well.

Concentration Optimization

Linear detection ranges depend on sulfanilic acid and NED concentrations:

Absorbance=ϵbc(Beer-Lambert Law)\text{Absorbance} = \epsilon \cdot b \cdot c \quad \text{(Beer-Lambert Law)}

Where ϵ\epsilon (molar absorptivity) ≈ 50,000 M⁻¹cm⁻¹ for the azo dye. Excess NED (>1%) causes nonspecific background, while insufficient acidification (pH > 2) slows diazotization. Promega’s system achieves a limit of detection (LOD) of 2.5 µM nitrite using 0.5% sulfanilic acid and 0.05% NED.

Standardization and Calibration Practices

Nitrite Standard Curves

Accurate quantification requires freshly prepared nitrite standards. Representative protocols include:

Table 1: Nitrite Standard Preparation (96-Well Plate)

Well1 mM NaNO₂ (µL)Assay Buffer (µL)Final Nitrite (nmol/well)
101000
22982
34964
46946
58928
6109010

Source: Sigma-Aldrich, Cayman Chemical

Standards should span 0–100 µM, with ≥ 0.99 for validation. For serum/plasma, diluting samples 1:5 in assay buffer minimizes matrix interference.

Troubleshooting Common Preparation Issues

Precipitation and Stability

  • Precipitates in Griess Reagent I : Caused by sulfanilic acid crystallization at low temperatures. Warming to 25°C and vortexing restores solubility.

  • NED Oxidation : Storing NED at 4°C in amber vials extends stability to 6 months.

  • Buffer Contamination : Nitrate leaching from glassware elevates blanks. Rinsing with nitrite-free water (0.22 µm filtered) is critical.

Matrix Interference Mitigation

Sample Type Interferent Solution
Plasma/SerumProteins, HeparinDeproteinization (10 kDa filter)
Cell LysatesNADPH, GlutathioneSpin filtration (30 kDa)
UrineUrea, Ammonium IonsDilution (1:10 in buffer)

Advanced Applications and Methodological Adaptations

Total Nitrite/Nitrate Quantification

For total NO measurement, nitrate (NO₃⁻) must be reduced to NO₂⁻ via nitrate reductase (NR) and β-NADPH:

NO₃⁻+β-NADPHNRNO₂⁻+β-NADP⁺+H₂O\text{NO₃⁻} + \text{β-NADPH} \xrightarrow{\text{NR}} \text{NO₂⁻} + \text{β-NADP⁺} + \text{H₂O}

Post-reduction, excess β-NADPH is quenched with L-glutamic dehydrogenase. This step is omitted in nitrite-only assays.

Microplate vs. Spectrophotometric Formats

Parameter Microplate (300 µL/well) Cuvette (3 mL)
Reagent Volume20 µL Griess I + 150 µL sample100 µL Griess I + 300 µL sample
Incubation Time30 min, RT30 min, RT
LOD1 µM2.5 µM

Q & A

Q. What is the underlying principle of Griess reagent in detecting nitric oxide (NO) in biological systems?

Griess reagent detects nitrite (NO₂⁻), a stable metabolite of NO, through a two-step diazotization reaction. The reagent combines sulfanilamide in acidic medium to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a pink-purple azo compound measurable at 540 nm . For indirect NO quantification (e.g., in samples with nitrate (NO₃⁻)), nitrate reductase must first convert NO₃⁻ to NO₂⁻ . Critical considerations include avoiding light exposure during reagent preparation and ensuring pH compatibility (acidic conditions are required for the reaction) .

Q. What is the standardized protocol for preparing Griess reagent and validating its performance?

  • Reagent Preparation : Mix 1% sulfanilamide in 2.5% H₃PO₄ (Reagent I) with 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (Reagent II). Add sequentially to samples to avoid premature coupling .
  • Validation :
  • Linearity: Generate a sodium nitrite standard curve (0–100 µM). Absorbance should follow Beer-Lambert law (R² ≥ 0.98) .
  • Recovery Test: Spike known nitrite concentrations into biological matrices (e.g., cell lysates) to assess interference .

Q. How to troubleshoot low sensitivity or inconsistent results in Griess assays?

  • Sample Handling: Ensure immediate deproteinization (e.g., using ZnSO₄) to prevent NO₂⁻ degradation .
  • Interference Check: Hemoglobin or myoglobin in samples may scavenge NO; use antioxidants (e.g., EDTA) or ultrafiltration .
  • Reagent Stability: Prepare fresh reagents monthly; avoid contamination from ambient NO₂⁻ .

Advanced Research Questions

Q. How can researchers differentiate between endogenous NO production and exogenous nitrite contamination in cell culture studies?

  • Negative Controls: Include cells treated with NO synthase inhibitors (e.g., L-NAME) to confirm enzymatic NO generation .
  • Exogenous Nitrite Measurement: Run parallel samples without nitrate reductase to quantify pre-existing NO₂⁻ .
  • Isotopic Labeling: Use ¹⁵N-labeled L-arginine to track NO synthesis via mass spectrometry .

Q. What strategies mitigate interference from reducing agents (e.g., ascorbate) or transition metals in Griess assays?

  • Chelation: Add diethylenetriaminepentaacetic acid (DTPA) to sequester Fe²⁺/Cu²⁺ that catalyze NO₂⁻ oxidation .
  • Kinetic Analysis: Measure absorbance immediately after reagent addition, as ascorbate interference increases over time .
  • Alternative Detection: Validate results with chemiluminescence or fluorescence-based NO probes .

Q. How to reconcile discrepancies between Griess assay results and alternative NO quantification methods (e.g., EPR spectroscopy)?

  • Temporal Resolution: Griess assays measure cumulative NO₂⁻, while EPR detects real-time NO radical adducts. Compare time-course data .
  • Spatial Localization: Use Griess reagent for extracellular NO and diaminofluorescein (DAF) dyes for intracellular NO .
  • Data Normalization: Normalize Griess results to protein content or cell count to account for sample heterogeneity .

Q. What are the limitations of Griess reagent in detecting NO in complex biological fluids (e.g., blood, urine)?

  • Matrix Effects: Hemolysis in blood releases heme proteins that degrade NO; use heparinized plasma and rapid processing .
  • Urinary Nitrate/Nitrite Ratios: Normalize to creatinine and account for dietary nitrate intake .
  • Low Sensitivity: For trace NO detection (<1 µM), employ fluorometric amplification (e.g., DAN-based assays) .

Methodological Best Practices

Q. How to ensure reproducibility of Griess assay results across laboratories?

  • Protocol Standardization: Adhere to ARRIVE 2.0 guidelines for detailing experimental parameters (e.g., reagent lot numbers, incubation times) .
  • Inter-Lab Calibration: Share aliquots of a reference nitrite solution to validate assay consistency .
  • Data Reporting: Include absorbance values, standard curve equations, and statistical methods (e.g., one-way ANOVA for multi-group comparisons) .

Q. What validation steps are critical when adapting Griess reagent for novel applications (e.g., plant NO studies)?

  • Matrix Compatibility: Test plant extracts for phenolic compounds that may react with Griess reagents; use polyvinylpolypyrrolidone (PVPP) to remove phenolics .
  • Enzyme Inhibition Controls: Use tungstate to inhibit nitrate reductase in plants and confirm specificity .
  • Cross-Validation: Compare results with cGMP assays (NO activates guanylate cyclase) .

Ethical and Collaborative Considerations

Q. How should researchers disclose Griess reagent usage and share protocols for replication?

  • Material Transfer Agreements (MTAs): Specify reagent sourcing and preparation details in supplementary materials .
  • Open Science Frameworks: Upload step-by-step protocols to repositories like protocols.io , citing reagent lot numbers and equipment settings .
  • Collaborative Verification: Invite independent labs to replicate critical experiments using shared reagent aliquots .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.